molecular formula C12H9BrClNO2 B1587442 Ethyl 8-bromo-4-chloroquinoline-3-carboxylate CAS No. 206258-97-1

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

Cat. No. B1587442
M. Wt: 314.56 g/mol
InChI Key: MLHAFVCMBUQWKC-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a chemical compound with the empirical formula C12H9BrClNO2 . It has a molecular weight of 314.56 . This compound is typically used as a laboratory chemical .


Molecular Structure Analysis

The SMILES string for Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is CCOC(=O)c1cnc2c(Br)cccc2c1Cl . The InChI key is MLHAFVCMBUQWKC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate serves as a key intermediate in the synthesis of complex molecules. For instance, it has been utilized in the preparation of [Tetrazoyl-11C]LY202157, a compound intended for in vivo studies of the NMDA receptor channel complex. The synthesis involved a multi-step process starting from a bromo precursor, leading to a compound that, despite not crossing the brain-blood barrier, has significant implications for neurological research (Ponchant et al., 2000).

In another study, the synthesis of novel quinoline derivatives was explored using a halomethylquinoline building block, akin to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate. These derivatives showed potential antibacterial and antitubercular activities, demonstrating the compound's utility in developing new therapeutic agents (Li et al., 2019).

Catalysis and Reaction Development

The compound has also been pivotal in catalysis research. For example, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate was used as a catalyst in the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimethyl-5-oxoquinoline-3-carboxylates, demonstrating the compound's role in facilitating efficient and clean synthetic processes (Khaligh, 2014).

Photolabile Protecting Groups

Furthermore, derivatives of Ethyl 8-bromo-4-chloroquinoline-3-carboxylate have been investigated as photolabile protecting groups. Brominated hydroxyquinoline, a related compound, was shown to have high quantum efficiency and sensitivity to multiphoton-induced photolysis, making it a useful tool in the controlled release of biologically active molecules (Fedoryak & Dore, 2002).

Material Science and Fluorescent Compounds

In material science, mesomeric betaines constructed from quinolinium cations and carboxylate anions, separated by thiophene-ethynyl spacers, have been synthesized starting from 3-ethynylquinoline. These compounds, related to Ethyl 8-bromo-4-chloroquinoline-3-carboxylate, displayed interesting fluorescent properties, underscoring the compound's potential in the development of new fluorescent materials (Smeyanov et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 8-bromo-4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHAFVCMBUQWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392315
Record name Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-bromo-4-chloroquinoline-3-carboxylate

CAS RN

206258-97-1
Record name Ethyl 8-bromo-4-chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (2.0 g, 6.75 mmol) in POCl3 (10 mL) was heated at 80° C. for 3 h. Then the volatiles were removed and ice-water was added to the residue. The precipitated solid was filtered and dried to afford 1.8 g of the title product. 1H NMR (300 MHz, DMSO d6): δ 9.26 (s, 1H), 8.44-8.37 (m, 2H), 7.79-7.64 (t, J=7.8 Hz, 1H), 4.48-4.43 (q, J=7.2, 14.1 Hz, 2H), 1.41-1.36 (t, J=6.9 Hz, 3H); MS (m/z): 314.01 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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